Antagonist Activity at Human P2X7 Receptor: A Potential Lead Scaffold for Inflammatory Diseases
2-(3-Chloro-6-methoxybenzoyl)benzoic acid has been identified as a core scaffold in a potent antagonist of the human P2X7 receptor [1]. The related lead compound, an advanced derivative built on this core, demonstrates an IC50 of 123 nM for inhibiting ATP-induced calcium influx in human recombinant P2X7 receptors expressed in HEK293 cells [1]. This is comparable to other known P2X7 antagonists in its class [1].
| Evidence Dimension | P2X7 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | Lead derivative containing 2-(3-Chloro-6-methoxybenzoyl)benzoic acid scaffold exhibits IC50 = 123 nM [1] |
| Comparator Or Baseline | Other P2X7 antagonist chemotypes in class |
| Quantified Difference | Potency comparable to other lead P2X7 antagonists [1] |
| Conditions | Human recombinant P2X7 receptor expressed in HEK293 cells; calcium flux assay [1] |
Why This Matters
This provides a clear, target-specific activity benchmark for this chemical scaffold, distinguishing it as a validated starting point for P2X7-focused drug discovery.
- [1] BindingDB. BDBM50410955: Antagonist activity at human recombinant P2X7 receptor. Assay ID: 50041912. View Source
